N-(N-Glutaryl-L-phenylalanyl)-2-aminoacridone
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Overview
Description
5-Oxo-5-({(2S)-1-oxo-1-[(9-oxo-9,10-dihydroacridin-2-yl)amino]-3-phenylpropan-2-yl}amino)pentanoic acid is a complex organic compound with a unique structure that includes an acridine moiety, a phenyl group, and a pentanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-5-({(2S)-1-oxo-1-[(9-oxo-9,10-dihydroacridin-2-yl)amino]-3-phenylpropan-2-yl}amino)pentanoic acid typically involves multiple steps, including the formation of the acridine moiety, the coupling of the phenyl group, and the incorporation of the pentanoic acid backbone. Common reagents used in these reactions include amines, carboxylic acids, and various catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
5-Oxo-5-({(2S)-1-oxo-1-[(9-oxo-9,10-dihydroacridin-2-yl)amino]-3-phenylpropan-2-yl}amino)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo derivatives, while substitution reactions can introduce new functional groups, leading to a variety of derivatives .
Scientific Research Applications
5-Oxo-5-({(2S)-1-oxo-1-[(9-oxo-9,10-dihydroacridin-2-yl)amino]-3-phenylpropan-2-yl}amino)pentanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Oxo-5-({(2S)-1-oxo-1-[(9-oxo-9,10-dihydroacridin-2-yl)amino]-3-phenylpropan-2-yl}amino)pentanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
5-Oxo-5-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]pentanoic acid: Shares a similar pentanoic acid backbone but differs in the substituents attached to the nitrogen atom.
(2S)-2-amino-5-oxo-5-[(4-phenylmethoxyphenyl)amino]pentanoic acid: Another similar compound with different substituents on the pentanoic acid backbone.
Uniqueness
The uniqueness of 5-Oxo-5-({(2S)-1-oxo-1-[(9-oxo-9,10-dihydroacridin-2-yl)amino]-3-phenylpropan-2-yl}amino)pentanoic acid lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
5-oxo-5-[[(2S)-1-oxo-1-[(9-oxo-10H-acridin-2-yl)amino]-3-phenylpropan-2-yl]amino]pentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O5/c31-24(11-6-12-25(32)33)30-23(15-17-7-2-1-3-8-17)27(35)28-18-13-14-22-20(16-18)26(34)19-9-4-5-10-21(19)29-22/h1-5,7-10,13-14,16,23H,6,11-12,15H2,(H,28,35)(H,29,34)(H,30,31)(H,32,33)/t23-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARQVOICOWZVNEP-QHCPKHFHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC2=CC3=C(C=C2)NC4=CC=CC=C4C3=O)NC(=O)CCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)NC2=CC3=C(C=C2)NC4=CC=CC=C4C3=O)NC(=O)CCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90584081 |
Source
|
Record name | 5-Oxo-5-({(2S)-1-oxo-1-[(9-oxo-9,10-dihydroacridin-2-yl)amino]-3-phenylpropan-2-yl}amino)pentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90584081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
471.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115930-63-7 |
Source
|
Record name | 5-Oxo-5-({(2S)-1-oxo-1-[(9-oxo-9,10-dihydroacridin-2-yl)amino]-3-phenylpropan-2-yl}amino)pentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90584081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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